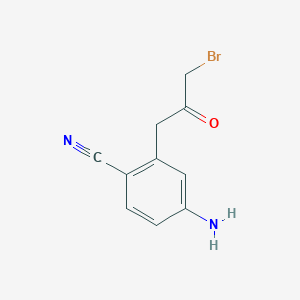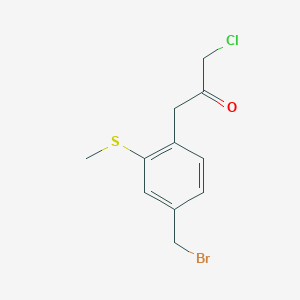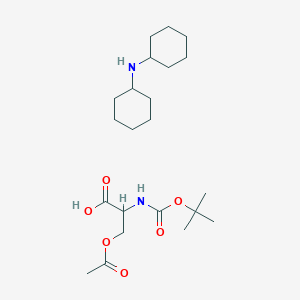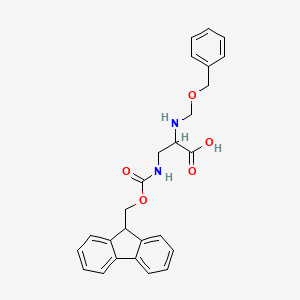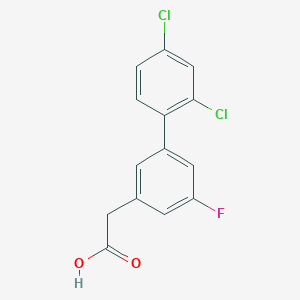
(2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid typically involves the following steps:
Halogenation: The biphenyl core is first halogenated to introduce chlorine and fluorine atoms at the desired positions. This can be achieved using reagents such as chlorine gas and fluorine gas or their respective halogenating agents.
Acetylation: The halogenated biphenyl is then subjected to acetylation to introduce the acetic acid functional group. This step often involves the use of acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for precise reagent addition and temperature control is also common to achieve high yields and purity.
Types of Reactions:
Oxidation: (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, amines, thiols, polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated biphenyls, aminated biphenyls, thiolated biphenyls.
Wissenschaftliche Forschungsanwendungen
(2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and agrochemicals. It is also used in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Chemical Reactivity: The presence of halogen atoms and the acetic acid functional group influences its reactivity in various chemical reactions. The halogen atoms can participate in electrophilic aromatic substitution, while the acetic acid group can undergo esterification or amidation reactions.
Vergleich Mit ähnlichen Verbindungen
(2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid can be compared with other biphenyl derivatives:
(2’,4’-Dichloro-biphenyl-3-yl)-acetic acid: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
(2’,4’-Dichloro-5-methyl-biphenyl-3-yl)-acetic acid: Contains a methyl group instead of a fluorine atom, leading to variations in steric and electronic properties.
(2’,4’-Dichloro-5-bromo-biphenyl-3-yl)-acetic acid: The presence of a bromine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of (2’,4’-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid lies in its specific combination of halogen atoms and the acetic acid functional group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H9Cl2FO2 |
|---|---|
Molekulargewicht |
299.1 g/mol |
IUPAC-Name |
2-[3-(2,4-dichlorophenyl)-5-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-1-2-12(13(16)7-10)9-3-8(5-14(18)19)4-11(17)6-9/h1-4,6-7H,5H2,(H,18,19) |
InChI-Schlüssel |
ZICLOWHKADTOGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)CC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


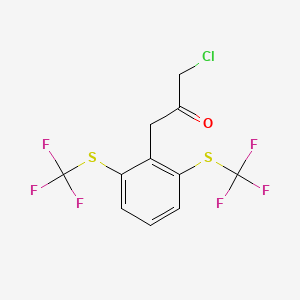
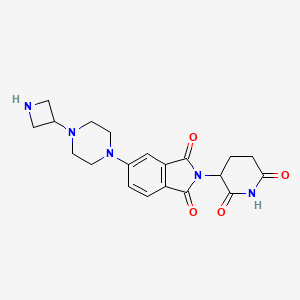
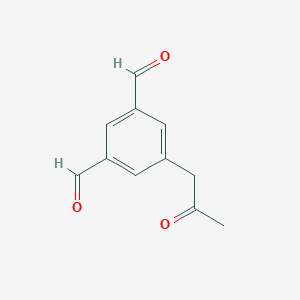
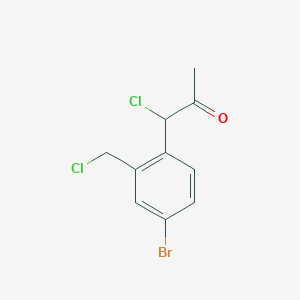
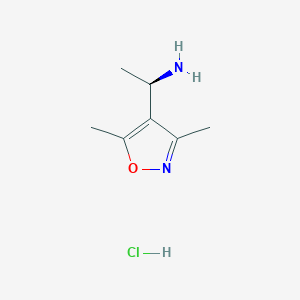
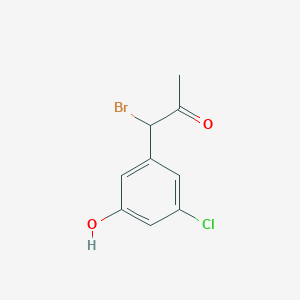
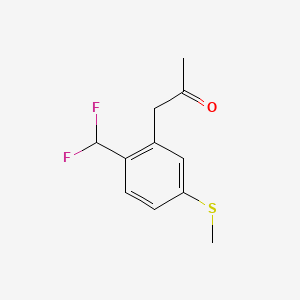
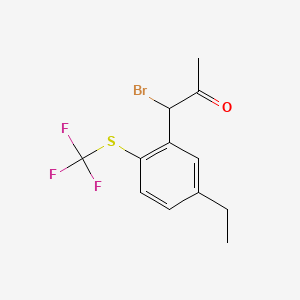
![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)
